molecular formula C15H13N5O B12526834 N-benzyl-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-82-3

N-benzyl-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12526834
CAS No.: 651769-82-3
M. Wt: 279.30 g/mol
InChI Key: IUJWCGMPDRYTAE-UHFFFAOYSA-N
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Description

N-benzyl-4-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of benzylamine with 4-(2H-tetrazol-5-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(1H-tetrazol-5-yl)benzamide
  • N-benzyl-4-(2H-tetrazol-5-yl)benzoic acid
  • N-benzyl-4-(2H-tetrazol-5-yl)benzylamine

Uniqueness

N-benzyl-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

651769-82-3

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

N-benzyl-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C15H13N5O/c21-15(16-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-17-19-20-18-14/h1-9H,10H2,(H,16,21)(H,17,18,19,20)

InChI Key

IUJWCGMPDRYTAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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